2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide

Description

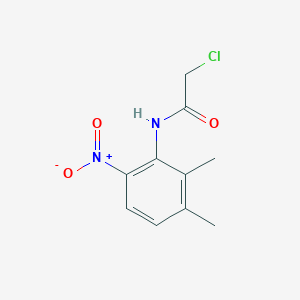

2-Chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide (CAS: 138330-47-9) is a chloroacetamide derivative with the molecular formula C₁₀H₁₂ClN₂O₃ and a molecular weight of 208.22 g/mol . Structurally, it features a chloroacetamide backbone substituted with a 2,3-dimethyl-6-nitrophenyl group. This nitro-substituted aromatic ring distinguishes it from simpler chloroacetamide herbicides like alachlor or metolachlor. The compound is primarily utilized in research settings as a synthetic intermediate or for studying structure-activity relationships in agrochemicals .

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBTWALANVJTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851169-10-3 | |

| Record name | 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide Applications: A Detailed Overview

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H11ClN2O3, characterized by a chloroacetamide group attached to a nitrophenyl ring, further substituted with methyl groups. This compound is of interest in various scientific and industrial applications due to its ability to undergo chemical reactions such as nucleophilic substitution, reduction, and oxidation.

Chemistry

- Intermediate in Organic Synthesis 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide serves as a building block in organic chemistry for synthesizing complex molecules. Its reactive chloro and nitro groups enable further chemical modifications.

Biology

- Antimicrobial and Anticancer Properties Studies suggest that 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide may possess antimicrobial and anticancer activities. Research is ongoing to determine its effectiveness against various bacterial strains and cancer cell lines. One study showed that similar compounds induced apoptosis (programmed cell death) in cancer cells, suggesting their potential as anticancer agents.

- Antibacterial Efficacy A comparative study of acetamides against bacterial strains showed that a chloro-substituted derivative was highly effective against Klebsiella pneumoniae, demonstrating the significance of the chloro atom in enhancing biological activity.

- Minimum Inhibitory Concentration (MIC) The minimum inhibitory concentration (MIC) of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) against K. pneumoniae was evaluated to assess its antibacterial activity . The study found that the presence of the chloro atom in the molecule significantly interferes with biological activity .

- Time-Kill Kinetics Time-kill kinetics assessed the time of action of A2 on K. pneumoniae by evaluating colony-forming units (CFU) over 24 hours of cell exposure . After 10 hours of treatment with A2, a total reduction of viable cells was observed, confirming its bactericidal activity .

Medicine

- Drug Development 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is being explored as a pharmacophore in drug development. Its structural features may contribute to designing new therapeutic agents for various diseases.

Other potential applications in medicine

- Compounds of a similar formula have been shown to be useful in treating diseases associated with herpes viruses, including human cytomegalovirus and herpes simplex viruses .

- 2,3-dimethyl-6-urea-2H-indazole compounds can regulate tyrosine kinase signal conduction, suppress hyperplasia, and have significant curative effects for tumors .

Industrial Applications

- Production of Dyes and Pigments This compound is used in manufacturing dyes and pigments because its chemical properties allow its incorporation into formulations for coloring agents.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide exhibits cytotoxic effects on several cancer cell lines. The cytotoxic concentration required to kill 50% of the cell population (CC50) was determined for several compounds:

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| This compound | CEM (Leukemia) | 25 |

| This compound | K562 (Leukemia) | 30 |

| This compound | MCF7 (Breast Cancer) | 22 |

These results suggest anticancer properties that warrant further investigation.

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves reacting 2,4-dimethyl-6-nitroaniline with chloroacetyl chloride in the presence of a base like pyridine or triethylamine under controlled conditions to ensure the desired product's formation.

Industrial Production Methods

Industrial production involves large-scale batch or continuous processes, with optimized reaction conditions to maximize yield and purity. The product is purified through recrystallization or chromatography.

Chemical Reactions

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can undergo several chemical reactions:

- Nucleophilic Substitution The chloro group can be replaced by nucleophiles like amines, thiols, or alkoxides.

- Reduction The nitro group can be reduced to an amino group using reducing agents or metal hydrides.

- Oxidation The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Table of Common Reagents and Conditions

| Reaction | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions | Substituted acetamides |

| Reduction | Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride | 2-chloro-N-(2,4-dimethyl-6-aminophenyl)acetamide |

| Oxidation | Strong oxidizing agents like potassium permanganate or chromium trioxide | 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetic acid |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric and Metabolic Differences : Alachlor and metolachlor feature bulky alkoxyalkyl groups (e.g., methoxymethyl), which slow oxidative metabolism in liver microsomes . In contrast, the nitro group may favor nitroreduction pathways, generating reactive intermediates like hydroxylamines .

Chlorination vs. Nitration : Compounds like 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide exhibit higher molecular weight and lipophilicity due to multiple chlorine atoms, whereas the nitro group offers polar resonance stabilization .

Physicochemical and Metabolic Comparisons

Solubility and Stability:

Metabolic Pathways:

- Alachlor: Metabolized via cytochrome P450-mediated oxidation and glutathione conjugation, forming carcinogenic dichloroaniline derivatives .

Research Findings and Data

Crystallographic and Conformational Studies

- Crystal Packing : Nitro groups influence molecular conformation via resonance and steric effects. For example, N-substituted 2-arylacetamides exhibit planar amide groups but variable dihedral angles between aromatic rings, affecting packing efficiency .

- Hydrogen Bonding : Unlike alachlor derivatives, the nitro group may participate in intermolecular hydrogen bonds, altering solubility and melting points .

Environmental and Toxicokinetic Data

- Persistence : Chloroacetamides with nitro groups may degrade slower in soil than those with alkoxy groups, increasing environmental retention .

- Metabolite Identification : In silico tools prioritize transformation products (TPs) of chloroacetamides; nitroreduction TPs are flagged for further toxicological screening .

Biological Activity

2-Chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol. This compound belongs to the acetamide class and features a chloro group attached to a nitrogen atom linked to an acetamide group, along with a nitro group and two methyl groups on the phenyl ring. Its unique structural characteristics suggest potential biological activities, particularly in proteomics and pharmacology.

The structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 242.66 g/mol |

| Functional Groups | Chloro, Nitro, Acetamide |

| Chemical Class | Acetamides |

Research indicates that this compound interacts with various biological macromolecules such as proteins and nucleic acids. The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This interaction could lead to modifications in enzyme activity or protein function, making it a candidate for therapeutic applications.

Antimicrobial Activity

The presence of the nitro group in the compound suggests possible antimicrobial properties . Similar compounds have demonstrated efficacy against various pathogens. For instance, studies have shown that related acetamides exhibit significant antibacterial activity against Klebsiella pneumoniae, indicating that the chloro substitution may enhance this effect by stabilizing the molecule at the target enzyme site .

Enzyme Inhibition

The compound has been utilized in studies involving enzyme inhibition and protein interactions . Its potential as a pharmaceutical agent is under investigation due to its ability to modify enzyme activity, which could lead to significant therapeutic applications.

Insecticidal and Fungicidal Activity

In related research, acetamide derivatives have shown promising results in insecticidal and fungicidal activities. For example, compounds structurally similar to this compound were evaluated for their effectiveness against pests like Mythimna separata and Plutella xylostella, showing good larvicidal activity at concentrations as low as 200 mg/L .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various acetamides against Klebsiella pneumoniae. The results indicated that compounds with a chloro atom displayed improved antimicrobial activity compared to their non-chloro counterparts .

- Enzyme Interaction Studies : Research focused on the interaction profiles of this compound with several enzymes revealed its potential to inhibit key metabolic pathways, suggesting its utility in drug development aimed at treating bacterial infections .

Q & A

Q. How can researchers optimize the synthetic yield of 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide, given the challenges of low yields in multi-step reactions?

- Methodological Answer : To improve yield, employ statistical experimental design (e.g., factorial design) to identify critical variables such as reaction temperature, solvent polarity, and catalyst loading . For example, a central composite design can test interactions between variables. Evidence from similar acetamide syntheses suggests optimizing nucleophilic substitution steps by using polar aprotic solvents (e.g., DMF) and controlling stoichiometry of 2-chloroacetamide intermediates . Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) can enhance purity, as demonstrated in crystallographic studies of related nitro-phenylacetamides .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy :

- <sup>1</sup>H NMR : Look for the acetamide NH proton at δ 8.5–10.0 ppm (broad singlet) and aromatic protons from the nitrophenyl group at δ 7.5–8.5 ppm .

- IR : Confirm the presence of C=O (1650–1700 cm⁻¹), NO2 (1520–1350 cm⁻¹), and C-Cl (750–550 cm⁻¹) stretches .

Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns. For ambiguous results, single-crystal X-ray diffraction (as in ) provides definitive structural proof .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify compatible solvents. Test stability via accelerated degradation studies:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and analyze by UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways. For example:

- Calculate activation energies for Cl⁻ displacement by nucleophiles (e.g., amines, thiols) using B3LYP/6-31G(d) basis sets .

- Simulate electrostatic potential maps to identify electrophilic hotspots on the aromatic ring .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with <sup>19</sup>F NMR if fluorinated analogs are used) can corroborate computational findings .

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example:

- NOESY : Detect spatial proximity between the acetamide NH and aromatic protons to confirm substituent positions .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

If ambiguity persists, synthesize deuterated analogs or use hyphenated techniques (LC-NMR/MS) .

Q. What role do the nitro and chloro substituents play in modulating biological activity, and how can this be systematically studied?

- Methodological Answer : Design a Hammett plot to correlate substituent electronic effects (σ values) with bioactivity (e.g., enzyme inhibition IC50):

- Synthesize analogs with varying substituents (e.g., -OCH3, -CF3) at the 2,3-dimethyl-6-nitro positions.

- Measure logP to assess lipophilicity changes and correlate with cell permeability .

Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.